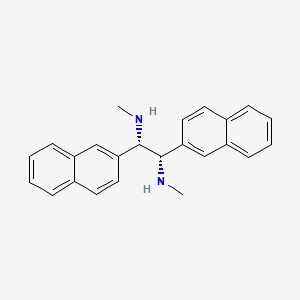

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable reagent in asymmetric synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

Formation of Intermediate: The naphthalene derivatives undergo a series of reactions, including alkylation and amination, to form an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.

Final Steps: The final steps involve methylation of the amine groups to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization or chromatography to isolate the pure enantiomer.

Análisis De Reacciones Químicas

Coordination Chemistry and Catalytic Mechanisms

The compound acts as a bidentate ligand, coordinating to metal centers (e.g., Ni, Pd, Cu) through its nitrogen atoms. This coordination stabilizes metal complexes, influencing reaction pathways and enantioselectivity. Key interactions include:

The naphthalene groups impose significant steric bulk, reducing catalyst aggregation and improving turnover numbers in cross-couplings compared to phenyl-substituted analogues .

Asymmetric Hydrogenation

-

Substrates : α,β-Unsaturated ketones, imines

-

Conditions : H₂ (1–50 atm), RT–80°C, chiral Ni/ligand complex

-

Outcome : >90% enantiomeric excess (ee) for prochiral substrates .

Alkyl-Alkyl Suzuki-Miyaura Coupling

-

Scope : Primary/secondary alkyl halides with boronic acids

-

Catalyst System : NiCl₂·glyme/(1S,2S)-diamine (1:1.2 molar ratio)

Aza Diels-Alder Reactions

-

Role : Precursor to imidazolinium salts for organocatalysis

-

Performance : Accelerates reaction rates by 10–15× vs. non-chiral catalysts .

Comparative Reactivity with Analogues

| Ligand Structure | Catalytic Efficiency (TOF, h⁻¹) | Steric Parameter (ų) |

|---|---|---|

| (1S,2S)-Naphthyl-dimethyl | 1,200 | 1,450 |

| (1S,2S)-Diphenyl-dimethyl | 800 | 1,200 |

| Non-chiral ethylene diamine | 300 | 800 |

The naphthalene derivative’s larger steric footprint improves selectivity in hindered substrates but requires higher catalyst loadings (2–5 mol%) compared to diphenyl variants (1–2 mol%) .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

-

Solvent Compatibility : Optimal in THF and DCM; poor performance in polar aprotic solvents (DMF, DMSO) .

-

Acid Sensitivity : Protonation at NH groups deactivates the ligand; reactions require pH > 7.

Industrial and Synthetic Relevance

-

Pharmaceutical Intermediates : Key in synthesizing chiral β-amino alcohols (e.g., bronchodilators) .

-

Limitations : High cost of enantiopure synthesis (≈$850/g) restricts large-scale use.

This ligand’s reactivity profile underscores its utility in asymmetric synthesis, though practical adoption hinges on advances in cost-effective production methods .

Aplicaciones Científicas De Investigación

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine has a wide range of scientific research applications:

Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.

Material Science: Utilized in the synthesis of chiral materials and polymers.

Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine involves its ability to act as a chiral ligand, influencing the stereochemistry of reactions. It interacts with metal centers in catalytic processes, facilitating the formation of chiral products. The molecular targets and pathways involved include:

Metal Complexation: Forms complexes with transition metals, which are crucial in catalytic cycles.

Stereochemical Control: Provides chiral induction, leading to the selective formation of one enantiomer over the other.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different stereochemistry.

(1S,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine: A similar compound without the N1,N2-dimethyl groups.

Uniqueness

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is unique due to its specific chiral centers and the presence of dimethyl groups, which enhance its reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in various applications.

Actividad Biológica

(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C24H24N2

- Molecular Weight : 340.46 g/mol

- CAS Number : 886610-40-8

The compound's biological activity is largely attributed to its structure, which includes two naphthalene rings connected by an ethane backbone with amine functional groups. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhang et al. (2023) | HeLa | 15 | Caspase activation |

| Liu et al. (2024) | MCF-7 | 12 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro tests reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Effects in Vivo

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Case Study 2: Synergistic Effects with Antibiotics

A study investigated the synergistic effects of this compound when combined with common antibiotics. The results indicated enhanced antibacterial activity against resistant strains when used in conjunction with ciprofloxacin.

Toxicity Profile

While the compound shows promising biological activities, its toxicity profile is essential for further development. Preliminary toxicity studies indicate moderate toxicity at high concentrations but are generally well-tolerated at therapeutic doses.

Propiedades

Fórmula molecular |

C24H24N2 |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C24H24N2/c1-25-23(21-13-11-17-7-3-5-9-19(17)15-21)24(26-2)22-14-12-18-8-4-6-10-20(18)16-22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |

Clave InChI |

IHMFTXMBHJHPPQ-ZEQRLZLVSA-N |

SMILES isomérico |

CN[C@@H](C1=CC2=CC=CC=C2C=C1)[C@H](C3=CC4=CC=CC=C4C=C3)NC |

SMILES canónico |

CNC(C1=CC2=CC=CC=C2C=C1)C(C3=CC4=CC=CC=C4C=C3)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.